

"N-Allyl-6-chloro-2-pyridinamine" chemical structure and properties

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Compound of Interest

Compound Name: *N-Allyl-6-chloro-2-pyridinamine*

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N-Allyl-6-chloro-2-pyridinamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allyl-6-chloro-2-pyridinamine is a substituted pyridine derivative. While specific research on this particular compound is limited, its structural features, particularly the 2-aminopyridine core, are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. This technical guide provides a comprehensive overview of the known properties of the parent compound, 2-amino-6-chloropyridine, and extrapolates the expected characteristics and potential synthetic routes for **N-Allyl-6-chloro-2-pyridinamine**. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Chemical Structure and Properties

The chemical structure of **N-Allyl-6-chloro-2-pyridinamine** consists of a pyridine ring substituted with a chlorine atom at the 6-position and an allyl-substituted amino group at the 2-position.

Inferred Structure:

Due to the limited availability of experimental data for **N-Allyl-6-chloro-2-pyridinamine**, the following table summarizes the known properties of its parent compound, 2-amino-6-chloropyridine, which serves as a crucial starting material for its synthesis. These properties provide a baseline for understanding the chemical nature of the target compound.

Table 1: Physicochemical Properties of 2-Amino-6-chloropyridine

Property	Value	Reference
CAS Number	45644-21-1	[1]
Molecular Formula	C ₅ H ₅ ClN ₂	[2]
Molecular Weight	128.56 g/mol	[3]
Appearance	White to off-white crystalline solid	[2]
Melting Point	69-73 °C	[4]
Boiling Point	255.7±20.0 °C (Predicted)	[1]
Solubility	No data available	
pKa	2.76±0.24 (Predicted)	[1]
LogP	1.89840	[2]

The introduction of the allyl group to the amino nitrogen is expected to increase the molecular weight and logP value, thereby decreasing its polarity and potentially affecting its solubility in aqueous media. The reactivity of the allyl group also introduces possibilities for further chemical modifications.

Synthesis

A plausible and common method for the synthesis of **N-Allyl-6-chloro-2-pyridinamine** is the N-alkylation of 2-amino-6-chloropyridine with an allyl halide, such as allyl bromide, in the presence of a base.

General Reaction Scheme:

Experimental Protocol: N-Alkylation of 2-Amino-6-chloropyridine

The following is a generalized experimental protocol for the N-alkylation of an aminopyridine, which can be adapted for the synthesis of **N-Allyl-6-chloro-2-pyridinamine**.

Materials:

- 2-Amino-6-chloropyridine
- Allyl bromide
- A suitable base (e.g., sodium hydride, potassium carbonate)
- Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
- Standard laboratory glassware and work-up reagents

Procedure:

- To a solution of 2-amino-6-chloropyridine in an anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Stir the mixture at room temperature for a specified period to allow for the deprotonation of the amino group.
- Add allyl bromide dropwise to the reaction mixture.
- The reaction is then stirred at room temperature or heated to a specific temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) until completion.
- Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by column chromatography on silica gel to afford the desired **N-Allyl-6-chloro-2-pyridinamine**.

Note: Optimization of the base, solvent, temperature, and reaction time may be necessary to achieve a good yield and minimize side products, such as dialkylation.

Spectral Data

Specific spectral data for **N-Allyl-6-chloro-2-pyridinamine** is not readily available in the literature. However, based on the proposed structure, the following characteristic signals would be expected in its ¹H NMR, ¹³C NMR, and mass spectra.

Table 2: Predicted Spectral Data for **N-Allyl-6-chloro-2-pyridinamine**

Spectrum	Expected Signals
¹ H NMR	Signals corresponding to the pyridine ring protons, a doublet for the two protons of the -CH ₂ - group, a multiplet for the methine proton of the allyl group, and two distinct signals for the terminal vinyl protons. A broad singlet for the N-H proton would also be expected.
¹³ C NMR	Resonances for the five carbons of the pyridine ring and the three carbons of the allyl group.
Mass Spec.	A molecular ion peak corresponding to the exact mass of the compound (C ₈ H ₉ ClN ₂). The isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

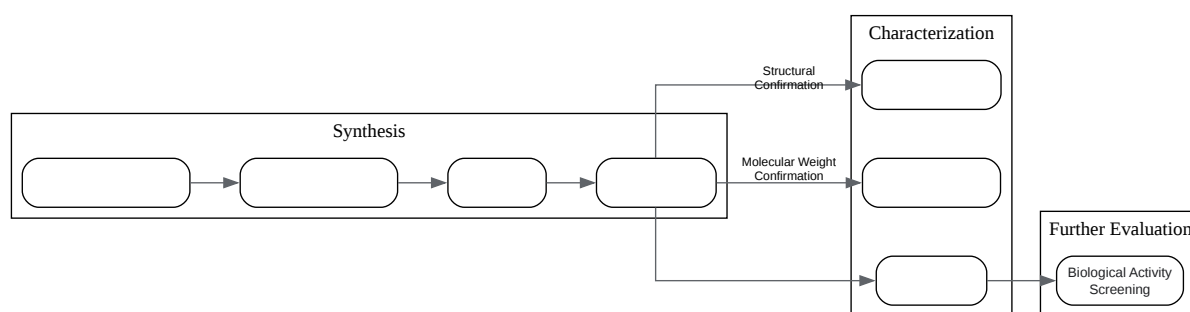
Biological Activity

While there is no specific information on the biological activity of **N-Allyl-6-chloro-2-pyridinamine**, the 2-aminopyridine scaffold is a well-known privileged structure in medicinal chemistry. Derivatives of 2-aminopyridine have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and kinase inhibitory effects.[5][6] The

presence of the allyl group could modulate the biological activity and pharmacokinetic properties of the parent molecule. Further research would be required to explore the potential therapeutic applications of this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of **N-Allyl-6-chloro-2-pyridinamine**.



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Caption: Workflow for the synthesis and characterization of **N-Allyl-6-chloro-2-pyridinamine**.

Conclusion

N-Allyl-6-chloro-2-pyridinamine represents an interesting synthetic target within the broader class of 2-aminopyridine derivatives. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis and characterization based on the well-established chemistry of its parent compound. The versatile 2-aminopyridine core, coupled with the reactive allyl group, suggests that this compound could be a valuable building block for the

development of novel molecules with potential applications in drug discovery and materials science. Further investigation into its synthesis, properties, and biological activity is warranted.

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